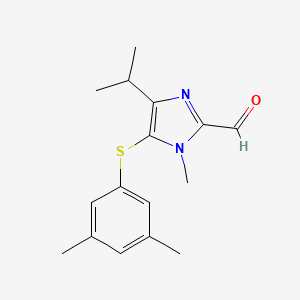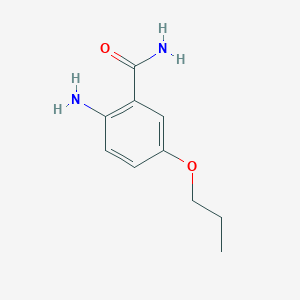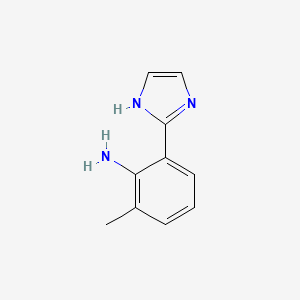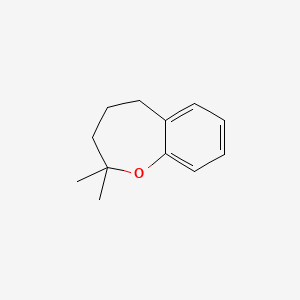
2-Methylphenyl propanoate
概要
説明
2-Methylphenyl propanoate, also known as o-tolyl propionate, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This compound has a molecular formula of C10H12O2 and is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2-Methylphenyl propanoate can be synthesized through the esterification of 2-methylphenol (o-cresol) with propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired ester in high purity.
化学反応の分析
Types of Reactions
2-Methylphenyl propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-methylphenol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-Methylphenol and propanoic acid.
Reduction: 2-Methylphenylpropanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
2-Methylphenyl propanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other esters and aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-Methylphenyl propanoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing the active components, which then exert their effects through specific pathways.
類似化合物との比較
Similar Compounds
Ethyl benzoate: Another ester with a similar structure but with a benzene ring instead of a methyl-substituted benzene ring.
Methyl acetate: A simpler ester with a methyl group instead of a 2-methylphenyl group.
Isopropyl propionate: An ester with an isopropyl group instead of a 2-methylphenyl group.
Uniqueness
2-Methylphenyl propanoate is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical and physical properties. This structural feature can influence its reactivity, solubility, and potential biological activities, making it distinct from other esters.
特性
CAS番号 |
7497-88-3 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
(2-methylphenyl) propanoate |
InChI |
InChI=1S/C10H12O2/c1-3-10(11)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 |
InChIキー |
XLLPLDFNCXWUOT-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1=CC=CC=C1C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile](/img/structure/B8727027.png)
![methyl N-[(1-benzylpiperidin-4-yl)carbamoyl]-L-phenylalaninate](/img/structure/B8727035.png)




![tert-Butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8727060.png)


